molecular formula C₂₀H₃₂O B1140349 all-trans-13,14-Dihydroretinol CAS No. 879295-61-1

all-trans-13,14-Dihydroretinol

Cat. No. B1140349
M. Wt: 288.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of all-trans-13,14-Dihydroretinol involves the enzymatic conversion of all-trans-retinol by retinol saturase. This conversion is highly specific, leading to the formation of all-trans-13,14-dihydroretinol, a process that has been demonstrated in vivo in mice supplemented with retinyl palmitate (Moise et al., 2004). The enzyme responsible for this conversion exhibits significant similarity to plant carotenoid isomerases, indicating a shared evolutionary pathway for the metabolism of related compounds in vertebrates and plants.

Molecular Structure Analysis

All-trans-13,14-Dihydroretinol's molecular structure is characterized by the saturation of the C13−C14 double bond in all-trans-retinol, resulting in a shift in the UV absorbance maximum compared to its precursor, all-trans-retinol. This saturation alters the compound's physical and chemical properties, making it a distinct metabolite with specific biological roles (Moise et al., 2004).

Chemical Reactions and Properties

The compound's chemical reactivity includes its ability to be oxidized in vivo to form all-trans-13,14-dihydroretinoic acid, a process that highlights its potential as a ligand for nuclear receptors. This oxidation process underscores the metabolic flexibility of vitamin A derivatives and their capacity to generate diverse signaling molecules (Moise et al., 2005).

Physical Properties Analysis

All-trans-13,14-Dihydroretinol exhibits physical properties distinct from all-trans-retinol, including differences in UV absorbance and mass spectrometry profiles due to the saturation of the 13-14 double bond. These properties are crucial for its identification and quantification in biological samples and for understanding its role in vitamin A metabolism (Moise et al., 2004).

Chemical Properties Analysis

The chemical properties of all-trans-13,14-Dihydroretinol, such as its stability and reactivity, are essential for its function as a biological mediator. The compound's ability to activate retinoic acid receptor/retinoid X receptor heterodimers, but not retinoid X receptor homodimers, indicates selective chemical interactions that are vital for its signaling functions. These interactions suggest a nuanced role for all-trans-13,14-Dihydroretinol in nuclear receptor-mediated pathways, highlighting the complexity of retinoid signaling (Moise et al., 2005).

Scientific Research Applications

  • Retinol Saturase Activity and Biological Effects : "All-trans-13,14-Dihydroretinol" is produced by the stereospecific saturation of the C13−C14 double bond of all-trans-retinol by retinol saturase. This compound can be oxidized in vivo to all-trans-13,14-dihydroretinoic acid, a selective agonist of the retinoic acid receptor. The different enantiomers of this compound show varying degrees of agonistic activity, indicating enantioselective recognition by the ligand-binding pocket of this receptor (Moise et al., 2008).

  • Identification and Functions : "All-trans-13,14-Dihydroretinol" is identified as a new metabolite of yet unknown biological function in the metabolism of vitamin A. It is produced by the saturation of the 13–14 double bond of all-trans-retinol (Moise et al., 2004).

  • Metabolism and Transactivation Activity : The compound can activate retinoic acid receptor/retinoid X receptor heterodimers but not retinoid X receptor homodimers in reporter cell assays, suggesting a role in nuclear receptor signaling (Moise et al., 2005).

  • Zebrafish Retinol Saturase Specificity : In zebrafish, RetSat A can produce either all-trans-13,14-dihydroretinol or all-trans-7,8-dihydroretinol, suggesting varied enzymatic activity across species (Moise et al., 2007).

  • Activation of Retinoic Acid Receptors by Dihydroretinoids : Dihydroretinoids, including all-trans-13,14-dihydroretinol, primarily activate retinoic acid receptors (RARs) but exhibit weaker agonist activity in cell-based assays compared to retinoic acid. This indicates possible modulation of retinoid-dependent physiological processes (Moise et al., 2009).

  • Potential as Affinity Labels : Studies on 13-Demethyl-13-substituted-13,14-dihydroretinols suggest potential use as affinity labels of retinol-binding proteins and retinol metabolizing enzymes (Yefidoff et al., 2004).

  • Role in Adiposity : In the retinol saturase-knockout mouse, a lack of all-trans-13,14-dihydroretinol production is associated with increased adiposity, indicating a role in lipid accumulation and metabolism (Moise et al., 2010).

  • Novel Metabolism Pathway in Vitamin A : Characterization of all-trans-13,14-dihydroretinol metabolism in vertebrates suggests a novel pathway in vitamin A metabolism (Moise et al., 2006).

Safety And Hazards

The product is not intended for human or veterinary use . For safe storage, it should be kept at -80° C .

Future Directions

A predictive model of 15 metabolites, including all-trans-13,14-dihydroretinol, was developed by logistic regression after LASSO and random forest analysis . This model held high predictive accuracies on distinguishing esophageal squamous cell carcinoma (ESCC) from controls in the discovery and validation groups (accuracies > 89%) . This suggests that all-trans-13,14-dihydroretinol could be a potential biomarker for early detection and prognosis of ESCC .

properties

IUPAC Name

(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBOQVAIYMSUDT-HRYGCDPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CCO)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315313
Record name 13,14-Dihydroretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name All-trans-13,14-dihydroretinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

all-trans-13,14-Dihydroretinol

CAS RN

115797-14-3
Record name 13,14-Dihydroretinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115797-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13,14-Dihydroretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name All-trans-13,14-dihydroretinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
201
Citations
AR Moise, V Kuksa, Y Imanishi, K Palczewski - Journal of Biological …, 2004 - ASBMB
Retinoids carry out essential functions in vertebrate development and vision. Many of the retinoid processing enzymes remain to be identified at the molecular level. To expand the …
Number of citations: 112 www.jbc.org
AR Moise, A Isken, M Domínguez, AR de Lera… - Biochemistry, 2007 - ACS Publications
Metabolism of vitamin A, all-trans-retinol, leads to the formation of 11-cis-retinaldehyde, the visual chromophore, and all-trans-retinoic acid, which is involved in the regulation of gene …
Number of citations: 46 pubs.acs.org
AR Moise, V Kuksa, WS Blaner, W Baehr… - Journal of Biological …, 2005 - ASBMB
The metabolism of vitamin A is a highly regulated process that generates essential mediators involved in the development, cellular differentiation, immunity, and vision of vertebrates. …
Number of citations: 56 www.jbc.org
AR Moise, M Domínguez, S Alvarez… - Journal of the …, 2008 - ACS Publications
Retinol saturase carries out a stereospecific saturation of the C13−C14 double bond of all-trans-retinol to generate (13R)-all-trans-13,14-dihydroretinol. This compound is found in cells …
Number of citations: 45 pubs.acs.org
R Rühl, W Krężel, AR de Lera - Nutrition reviews, 2018 - academic.oup.com
The identity of the endogenous RXR ligand has not been conclusively determined, even though several compounds of natural origin, including retinoids and fatty acids, have been …
Number of citations: 35 academic.oup.com
AP Jayasooriya - Medical Hypotheses, 2018 - Elsevier
In this letter to editor, I hypothesize a potential affinity of retinol saturase (RetSat) enzyme towards a conjugated trienoic fatty acid; alpha-eleostearic acid (α-ESA) and subsequent …
Number of citations: 2 www.sciencedirect.com
AR Moise, S Alvarez, M Domínguez, R Alvarez… - Molecular …, 2009 - ASPET
Vitamin A-derived metabolites act as ligands for nuclear receptors controlling the expression of a number of genes. Stereospecific saturation of the C 13 -C 14 double bond of all-trans-…
Number of citations: 49 molpharm.aspetjournals.org
J Wei, W Dai, X Pan, Y Zhong, N Xu, P Ye… - Microbiology …, 2023 - Am Soc Microbiol
The pathogenesis of gut microbiota and their metabolites in the development of metabolic syndrome (MS) remains unclear. This study aimed to evaluate the signatures of gut microbiota …
Number of citations: 2 journals.asm.org
AR Moise, GP Lobo, B Erokwu, DL Wilson… - The FASEB …, 2010 - ncbi.nlm.nih.gov
The enzyme retinol saturase (RetSat) catalyzes the saturation of all-trans-retinol to produce (R)-all-trans-13, 14-dihydroretinol. As a peroxisome proliferator-activated receptor (PPAR) γ …
Number of citations: 53 www.ncbi.nlm.nih.gov
AP Jayasooriya - Wayamba journal of animal Science, 2017 - researchgate.net
… Retinol saturase (RetSat) specifically reduces the C13-C14 double bond in all trans Retinol to form all trans 13-14 dihydroretinol, which will subsequently be converted to all-trans-13-14 …
Number of citations: 3 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.